Cas no 887567-24-0 (BENZENEACETIC ACID, 5-FLUORO-2-(3-PYRIDINYL)-)

Benzeneacetic acid, 5-fluoro-2-(3-pyridinyl)-, is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a benzeneacetic acid backbone with a 5-fluoro-2-(3-pyridinyl) substituent, offering unique reactivity for synthetic modifications. The fluorine atom enhances metabolic stability and bioavailability, while the pyridine moiety contributes to ligand-receptor interactions, making it valuable in drug discovery. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors or antimicrobial agents. Its well-defined chemical properties ensure consistent performance in coupling reactions and other transformations. Suitable for controlled laboratory use, it requires handling under standard safety protocols due to its reactive functional groups.
BENZENEACETIC ACID, 5-FLUORO-2-(3-PYRIDINYL)- structure
887567-24-0 structure
Product name:BENZENEACETIC ACID, 5-FLUORO-2-(3-PYRIDINYL)-
CAS No:887567-24-0
MF:C13H10FNO2
MW:231.222406864166
CID:3371652
PubChem ID:11680235

BENZENEACETIC ACID, 5-FLUORO-2-(3-PYRIDINYL)- Chemical and Physical Properties

Names and Identifiers

    • BENZENEACETIC ACID, 5-FLUORO-2-(3-PYRIDINYL)-
    • SCHEMBL5199654
    • 887567-24-0
    • 2-(5-fluoro-2-(pyridin-3-yl)phenyl)acetic acid
    • A1-44302
    • Inchi: InChI=1S/C13H10FNO2/c14-11-3-4-12(9-2-1-5-15-8-9)10(6-11)7-13(16)17/h1-6,8H,7H2,(H,16,17)
    • InChI Key: GFWRZAKWKZIZID-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 231.06955672Da
  • Monoisotopic Mass: 231.06955672Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 50.2Ų

BENZENEACETIC ACID, 5-FLUORO-2-(3-PYRIDINYL)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029000305-250mg
2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetic acid
887567-24-0 95%
250mg
$1068.20 2023-08-31
Alichem
A029000305-1g
2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetic acid
887567-24-0 95%
1g
$3039.75 2023-08-31
Alichem
A029000305-500mg
2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetic acid
887567-24-0 95%
500mg
$1735.55 2023-08-31

Additional information on BENZENEACETIC ACID, 5-FLUORO-2-(3-PYRIDINYL)-

Compound CAS No. 887567-24-0: 5-Fluoro-2-(3-pyridinyl)benzeneacetic Acid

5-Fluoro-2-(3-pyridinyl)benzeneacetic acid, also known by its CAS number 887567-24-0, is a synthetic organic compound with a unique structure that combines a benzene ring, a pyridine moiety, and an acetic acid group. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure, which includes a fluorine atom at the 5-position of the benzene ring and a pyridinyl group at the 2-position, contributes to its distinct chemical properties and reactivity.

The synthesis of 5-fluoro-2-(3-pyridinyl)benzeneacetic acid involves a series of well-established organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation processes. Researchers have optimized these steps to achieve high yields and purity levels, making it feasible for large-scale production. The compound's stability under various conditions has been extensively studied, revealing its resistance to thermal degradation and susceptibility to certain acidic or basic environments.

In terms of chemical properties, 5-fluoro-2-(3-pyridinyl)benzeneacetic acid exhibits a strong absorption in the ultraviolet region due to the conjugated system formed by the benzene ring and pyridine moiety. This characteristic makes it a promising candidate for use in photovoltaic materials and light-sensitive devices. Recent studies have explored its ability to act as a photosensitizer in dye-sensitized solar cells (DSSCs), where it has shown improved electron transfer efficiency compared to traditional dyes.

The biological activity of 5-fluoro-2-(3-pyridinyl)benzeneacetic acid has been a focal point of recent research efforts. Preclinical studies indicate that this compound possesses potent anti-inflammatory and antioxidant properties, which could be harnessed in the development of novel therapeutic agents. Additionally, its ability to inhibit certain enzymes associated with neurodegenerative diseases has been reported in several scientific journals.

In the agricultural sector, 5-fluoro-2-(3-pyridinyl)benzeneacetic acid has been investigated as a potential herbicide due to its selective toxicity against certain plant species. Field trials have demonstrated its effectiveness in controlling invasive weeds without adversely affecting crop plants. This application underscores the compound's versatility and highlights its potential as an eco-friendly alternative to conventional pesticides.

The environmental impact of 5-fluoro-2-(3-pyridinyl)benzeneacetic acid has also been evaluated through biodegradation studies. Results indicate that it undergoes rapid microbial degradation under aerobic conditions, reducing concerns about long-term environmental persistence. This attribute is particularly important for its use in agricultural applications where minimizing ecological footprint is crucial.

In conclusion, CAS No. 887567-24-0, or 5-fluoro-2-(3-pyridinyl)benzeneacetic acid, represents a versatile compound with diverse applications across multiple industries. Its unique chemical structure, coupled with recent advancements in synthesis and application research, positions it as a valuable tool for addressing contemporary challenges in medicine, agriculture, and materials science.

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